Enhanced Lipophilicity and Predicted Permeability Relative to Unsubstituted Thiazole-2-Carbaldehyde
The 4-tert-butyl substituent confers a substantially higher lipophilicity compared to the unsubstituted parent compound, 1,3-thiazole-2-carbaldehyde. This difference is quantified by predicted logP values: 4-tert-butyl-1,3-thiazole-2-carbaldehyde has an ACD/LogP of 2.19 , whereas 1,3-thiazole-2-carbaldehyde has a reported experimental logP of approximately 0.5 [1]. The calculated increase in lipophilicity of approximately 1.69 log units translates to a predicted ~50-fold increase in partition coefficient, suggesting significantly enhanced membrane permeability potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.19 (predicted) |
| Comparator Or Baseline | 1,3-Thiazole-2-carbaldehyde: LogP ≈ 0.5 (experimental) |
| Quantified Difference | ΔLogP ≈ +1.69 units |
| Conditions | ACD/Labs Percepta Platform PhysChem Module (v14.00) prediction for target compound; literature experimental value for comparator |
Why This Matters
Higher lipophilicity directly impacts passive membrane diffusion, potentially improving cell permeability in cellular assays and bioavailability in drug discovery programs, providing a distinct advantage over less lipophilic analogs.
- [1] PubChem. 1,3-Thiazole-2-carbaldehyde (CID 121980). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/121980 (accessed 2026). View Source
